4-[(2,6-Difluorophenyl)carbonyl]piperidine, also known as (2,6-difluorobenzoyl)piperidine, is a chemical compound with significant relevance in medicinal chemistry. It is primarily recognized for its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. The interaction of this compound with CDK2 can lead to potential therapeutic applications, particularly in oncology.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 2,6-difluorobenzoyl chloride with piperidine. This synthesis is typically conducted in organic solvents under controlled conditions to ensure high yields and purity.
4-[(2,6-Difluorophenyl)carbonyl]piperidine belongs to the class of piperidine derivatives. Piperidine itself is a six-membered saturated nitrogen-containing heterocycle, which serves as a fundamental building block in organic synthesis and medicinal chemistry.
The synthesis of 4-[(2,6-Difluorophenyl)carbonyl]piperidine generally involves the following steps:
The typical reaction mechanism involves nucleophilic acyl substitution where the nitrogen atom of piperidine attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.
The molecular structure of 4-[(2,6-Difluorophenyl)carbonyl]piperidine consists of a piperidine ring substituted at one position by a carbonyl group attached to a 2,6-difluorophenyl moiety.
4-[(2,6-Difluorophenyl)carbonyl]piperidine can participate in several chemical reactions:
The primary mechanism of action for 4-[(2,6-Difluorophenyl)carbonyl]piperidine involves its interaction with cyclin-dependent kinase 2 (CDK2).
4-[(2,6-Difluorophenyl)carbonyl]piperidine has several applications across various fields:
The compound is systematically named as 4-[(2,6-Difluorophenyl)carbonyl]piperidine, reflecting its core structural components: a piperidine ring substituted at the 4-position with a (2,6-difluorophenyl)methanone group. Its canonical SMILES representation is O=C(C1CCNCC1)C1C(F)=CC=CC=1F
, which precisely encodes the connectivity between the carbonyl-linked piperidine and the difluorinated aromatic ring. The CAS registry number 1388072-44-3 provides a unique identifier for this compound in chemical databases [1] [2]. Chemically, it belongs to the aryl piperidinyl ketone class, characterized by a tertiary amide bond bridging the aliphatic heterocycle and the aromatic system. This classification is significant due to the pharmacological relevance of piperidine-based scaffolds in medicinal chemistry, particularly in central nervous system (CNS) targeting agents.
The molecular formula C₁₂H₁₃F₂NO was confirmed through high-resolution mass spectrometry, with a calculated molecular weight of 225.24 g/mol. Elemental composition analysis reveals the following mass percentages: Carbon (64.00%), Hydrogen (5.82%), Nitrogen (6.22%), Oxygen (7.10%), and Fluorine (16.86%). This mass is consistent across commercial suppliers and analytical reports [1] [2]. The formula satisfies the standard valency requirements for organic compounds, with the carbonyl group (C=O) accounting for the oxygen atom and the piperidine nitrogen contributing to the molecular polarity. The fluorine atoms at the ortho positions of the phenyl ring significantly influence the compound’s electronic properties and spatial conformation due to their high electronegativity and steric demand.
Table 1: Atomic Composition and Mass Distribution
Element | Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon | 12 | 144.16 | 64.00 |
Hydrogen | 13 | 13.10 | 5.82 |
Fluorine | 2 | 38.00 | 16.86 |
Nitrogen | 1 | 14.01 | 6.22 |
Oxygen | 1 | 16.00 | 7.10 |
Total | - | 225.24 | 100.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching vibration at ~1660 cm⁻¹ is characteristic of the aryl ketone group. Additional features include C-F stretches (1100–1200 cm⁻¹), aromatic C=C stretches (1500–1600 cm⁻¹), and aliphatic C-H stretches (2850–2960 cm⁻¹) from the piperidine ring [2].
Mass Spectrometry (MS): Electron ionization (EI-MS) shows a molecular ion peak at m/z 225.24 ([M]⁺), with key fragments arising from cleavage adjacent to the carbonyl: m/z 140 ([C₇H₅F₂]⁺, difluorobenzoyl ion) and m/z 84 ([C₅H₁₀N]⁺, piperidinyl fragment) [1].
While a complete crystal structure of 4-[(2,6-Difluorophenyl)carbonyl]piperidine is not explicitly detailed in the search results, crystallographic data for closely related analogs provide critical insights. The compound (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone (C₁₃H₁₅F₂NO) crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 9.1807 Å, b = 10.9910 Å, c = 13.2477 Å, and β = 115.582°. The piperidine ring adopts a chair conformation with puckering parameters Q = 0.5569 Å, θ = 2.24°, and φ = 132°. The dihedral angle between the piperidine ring plane and the difluorophenyl ring is 48.75°, indicating significant torsion around the carbonyl bond [4]. Intermolecular C–H⋯O hydrogen bonds form zigzag chains along the b-axis, stabilizing the crystal packing. Such conformational analysis is crucial for understanding the molecule’s potential interactions in biological systems, as the twisted conformation between aromatic and piperidine moieties influences receptor binding.
Table 2: Key Crystallographic Parameters for Related Piperidinyl Carbonyl Structures
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 9.1807 Å, b = 10.9910 Å, c = 13.2477 Å, β = 115.582° |
Piperidine Conformation | Chair (puckering: Q = 0.5569 Å, θ = 2.24°, φ = 132°) |
Aromatic Ring Dihedral Angle | 48.75° relative to piperidine plane |
Intermolecular Interactions | C–H⋯O hydrogen bonds forming zigzag chains |
Structurally similar piperidine derivatives exhibit significant variations in physicochemical and conformational properties due to substituent effects:
tert-Butyl 4-[(2,6-Difluorophenyl)carbonyl]piperidine-1-carboxylate (CAS 2027785-88-0): This N-Boc-protected derivative (MW 325.35 g/mol) features a carbamate group that shields the piperidine nitrogen, altering its basicity and steric profile. The tert-butyl group introduces steric bulk (~1.7 Å van der Waals radius), reducing ring flexibility compared to the parent compound [3] [8].
4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride: Here, the carbonyl is replaced with a methylene linker (─CH₂─), converting the molecule to a benzylamine derivative. This change increases conformational flexibility (torsional freedom) and basicity (pKₐ ~9–10 for the ammonium ion) [5].
(2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone: The 4-methyl substituent on the piperidine ring induces axial chirality and steric crowding. Crystallography confirms the methyl group adopts an equatorial position, minimizing 1,3-diaxial interactions. This derivative’s crystal packing shows enhanced van der Waals contacts due to methyl group participation [4].
Table 3: Structural and Electronic Comparison of Key Piperidine Derivatives
Compound | Molecular Weight (g/mol) | Key Structural Feature | Conformational Impact |
---|---|---|---|
4-[(2,6-Difluorophenyl)carbonyl]piperidine | 225.24 | Carbonyl linker, secondary amine | Torsionally constrained; chair piperidine |
tert-Butyl 1-Boc derivative | 325.35 | N-Boc protection | Steric shielding of nitrogen; reduced basicity |
4-[(2,6-Difluorophenyl)methyl]piperidine HCl | 233.72 | Methylene linker | Increased flexibility; protonated nitrogen at physiological pH |
(4-Methylpiperidin-1-yl) analog | 239.26 | 4-Methyl group on piperidine | Axial/equatorial isomerism; enhanced hydrophobic interactions |
The carbonyl linker in 4-[(2,6-Difluorophenyl)carbonyl]piperidine provides moderate rigidity compared to methylene-linked analogs, potentially favoring specific bioactive conformations. Ortho-fluorine atoms enforce near-orthogonal positioning of the aryl ring relative to the carbonyl plane, reducing conjugation and enhancing metabolic stability. These features make it a versatile intermediate for further derivatization, such as amide formation or nitrogen alkylation, to optimize pharmacological properties [1] [3] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3